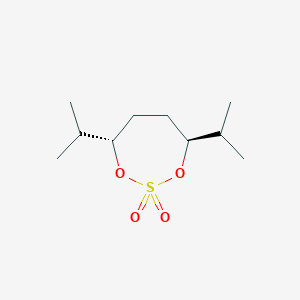
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring
Preparation Methods
The synthesis of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diisopropyl sulfide with formaldehyde and hydrogen peroxide, which facilitates the formation of the dioxathiepane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to sulfide under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
Comparison with Similar Compounds
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide can be compared with other similar compounds, such as:
(1S,4S,4aS,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-1-naphthalenol: This compound shares structural similarities but differs in its functional groups and applications.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another compound with a similar ring structure but different substituents and reactivity.
Properties
CAS No. |
136705-68-5 |
|---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
(4S,7S)-4,7-di(propan-2-yl)-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C10H20O4S/c1-7(2)9-5-6-10(8(3)4)14-15(11,12)13-9/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
FXHDNQTUZRGZOD-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](OS(=O)(=O)O1)C(C)C |
Canonical SMILES |
CC(C)C1CCC(OS(=O)(=O)O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


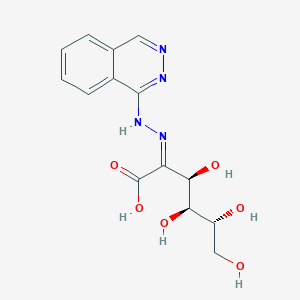
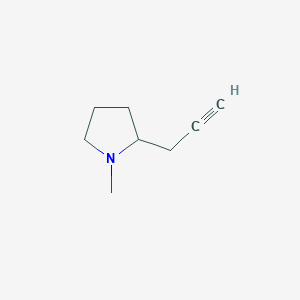
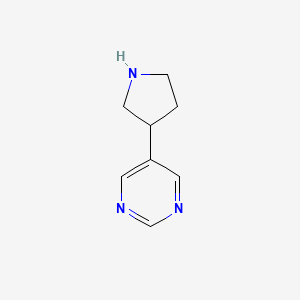
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)

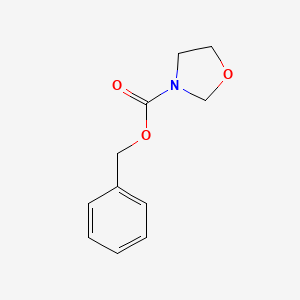

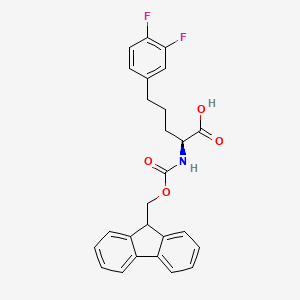
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
